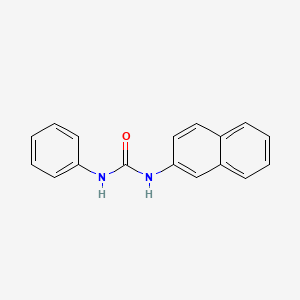

1-(Naphthalen-2-yl)-3-phenylurea

Descripción

Significance of the Urea (B33335) Moiety in Bioactive Compounds

The urea moiety is a privileged structure in medicinal chemistry, frequently incorporated into the framework of various drugs and bioactive compounds. nih.govrsc.org Its significance lies in its unique electronic and structural properties. The urea functional group can act as both a hydrogen bond donor and acceptor, enabling it to form robust hydrogen bonding networks with biological targets such as proteins and enzymes. nih.govresearchgate.net This interaction is often critical for the molecular recognition and binding affinity of a drug to its target, thereby influencing its potency and selectivity. nih.gov

Furthermore, the urea moiety's ability to participate in other non-covalent interactions, such as π-stacking with aromatic residues in proteins, further contributes to its value in drug design. nih.gov The substitution pattern on the nitrogen atoms of the urea group also plays a crucial role in determining the conformational preferences of the molecule, which can impact its biological activity. nih.gov

Historical Context of Naphthalene (B1677914) and Phenyl Moieties in Drug Design

Both naphthalene and phenyl moieties have a long and storied history in the field of drug design, serving as fundamental scaffolds for the development of numerous therapeutic agents.

The phenyl group is one of the most common ring systems found in marketed drugs. nih.govacs.org Its prevalence is due to its role as a versatile scaffold that can be readily functionalized to project pharmacophoric elements in specific three-dimensional orientations. nih.gov However, the indiscriminate use of phenyl rings has been linked to poor physicochemical properties in some drug candidates. nih.govacs.org

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is another versatile platform in medicinal chemistry. researchgate.netnih.gov Naphthalene derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govijpsjournal.comekb.eg The cytotoxic nature of some naphthalene metabolites, which can interact with cellular proteins, has been harnessed for therapeutic purposes. nih.gov Several FDA-approved drugs contain the naphthalene moiety, highlighting its importance in medicine. nih.govekb.eg

Overview of 1-(Naphthalen-2-yl)-3-phenylurea within the Broader Chemical Landscape of Urea Derivatives

This compound is an N-aryl urea derivative that combines the structural features of a naphthalene ring, a phenyl group, and a urea linker. uni.lunih.gov Within the broader chemical landscape of urea derivatives, this compound belongs to the class of unsymmetrical N,N'-diarylureas. researchgate.net The synthesis of such compounds has garnered significant attention due to their wide-ranging applications in medicinal chemistry. researchgate.net The specific combination of the bulky, lipophilic naphthalene moiety and the phenyl group, connected by the hydrogen-bonding capable urea bridge, suggests its potential for interacting with biological targets. The structural information and predicted properties of this compound are available in public databases such as PubChem. uni.lunih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

1-naphthalen-2-yl-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c20-17(18-15-8-2-1-3-9-15)19-16-11-10-13-6-4-5-7-14(13)12-16/h1-12H,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWGGCOCOBXOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963358 | |

| Record name | N-Naphthalen-2-yl-N'-phenylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26670344 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6299-42-9, 4527-44-0 | |

| Record name | NSC44661 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Naphthalen-2-yl-N'-phenylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(naphthalen-2-yl)-3-phenylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological and Pharmacological Investigations of 1 Naphthalen 2 Yl 3 Phenylurea and Its Derivatives

Antidiabetic Activity: Alpha-Glucosidase Inhibition

Derivatives of 1-(naphthalen-2-yl)-3-phenylurea have been identified as potential agents for managing type 2 diabetes through the inhibition of α-glucosidase. nih.gov This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help regulate postprandial blood glucose levels. nih.govnih.gov

In Vitro Enzymatic Assay Methodologies

The inhibitory activity of these compounds against α-glucosidase is typically evaluated using in vitro enzymatic assays. protocols.io A common method involves the use of p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate for the α-glucosidase enzyme, which is often sourced from Saccharomyces cerevisiae. protocols.iotci-thaijo.org The assay measures the amount of p-nitrophenol released, which can be quantified spectrophotometrically at 405 nm. protocols.iotci-thaijo.org

The general procedure involves pre-incubating the enzyme with the test compound (derivatives of this compound) before adding the substrate to initiate the reaction. protocols.ioplos.org The reaction is then stopped after a specific incubation period, and the absorbance is measured to determine the extent of enzyme inhibition. protocols.io The concentration of the compound that inhibits 50% of the enzyme's activity is determined as the IC50 value. plos.org

Competitive Inhibition Studies of α-Glucosidase by Urea (B33335) Derivatives

Kinetic studies are performed to understand the mechanism of inhibition. By analyzing the enzyme kinetics in the presence of the inhibitor, it can be determined whether the inhibition is competitive, non-competitive, or mixed. nih.govipb.ac.id Lineweaver-Burk plots are a common graphical method used for this analysis. nih.govipb.ac.id

Research has shown that certain urea derivatives act as competitive inhibitors of α-glucosidase. nih.gov This means they bind to the active site of the enzyme, competing with the natural substrate. nih.gov The inhibitory potency and the type of inhibition are influenced by the substituents on the phenylurea structure. nih.gov For instance, some studies have indicated that the 1-phenyl moiety on the urea is critical for competitive inhibition. nih.gov

Anticancer Potential and Cytotoxicity

In addition to their antidiabetic properties, derivatives of this compound have demonstrated significant potential as anticancer agents. Their cytotoxic effects have been evaluated against various human cancer cell lines.

In Vitro Assessment against Human Cancer Cell Lines (e.g., MCF-7, HepG2, A549, HeLa)

The anticancer activity of these compounds is often initially screened through in vitro cytotoxicity assays against a panel of human cancer cell lines. Commonly used cell lines include MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). nih.govjksus.orgresearchgate.net The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used method to assess cell viability and determine the cytotoxic efficacy of the compounds. nih.govnih.gov

Studies have shown that naphthalene-substituted compounds can exhibit potent antiproliferative activity against these cell lines. nih.govacgpubs.org For example, some naphthalene-substituted triazole spirodienones displayed significant inhibitory activity against MDA-MB-231, HeLa, and A549 cells. nih.gov Similarly, certain 1,3,4-oxadiazole-naphthalene hybrids have shown promising cytotoxic effects against MCF-7 and HepG2 cells. nih.gov The specific substitutions on the naphthalene (B1677914) and phenylurea moieties play a crucial role in determining the potency and selectivity of the cytotoxic effects. acgpubs.org

Table 1: In Vitro Cytotoxicity of Selected Naphthalene Derivatives against Human Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Naphthalene-substituted triazole spirodienone (6a) | MDA-MB-231 | 0.03 | nih.gov |

| Naphthalene-substituted triazole spirodienone (6a) | HeLa | 0.07 | nih.gov |

| Naphthalene-substituted triazole spirodienone (6a) | A549 | 0.12 | nih.gov |

| 1,3,4-Oxadiazole-naphthalene hybrid (5) | MCF-7 | 9.7 | nih.gov |

| 1,3,4-Oxadiazole-naphthalene hybrid (5) | HepG2 | 8.8 | nih.gov |

Induction of Apoptotic Cell Death and Cell Cycle Modulation

Further investigation into the mechanism of anticancer activity has revealed that these compounds can induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. mdpi.comnih.gov Flow cytometry analysis is a common technique used to study these effects. nih.gov

For instance, some novel 1,8-naphthalimide (B145957) derivatives have been shown to induce apoptosis and cause cell cycle arrest in glioblastoma cells. mdpi.comnih.gov Specifically, certain compounds were found to increase the proportion of cells in the G2/M phase of the cell cycle, leading to the inhibition of cell proliferation. mdpi.com The induction of apoptosis is a key indicator of a compound's potential as an anticancer drug. mdpi.com

Receptor Tyrosine Kinase (RTK) Inhibition Profiles (e.g., VEGFR-2)

A significant mechanism through which some naphthalenyl phenylurea derivatives exert their anticancer effects is by inhibiting receptor tyrosine kinases (RTKs). nih.gov RTKs are crucial for various cellular processes, and their dysregulation is often implicated in cancer development and progression. nih.gov Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key RTK involved in angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. nih.govnih.govdovepress.com

Several studies have focused on designing and synthesizing naphthalene derivatives as potent VEGFR-2 inhibitors. nih.govnih.gov These compounds are often ATP-competitive, meaning they bind to the ATP-binding site of the kinase, preventing its activation. nih.gov The inhibition of VEGFR-2 by these derivatives can block downstream signaling pathways, thereby inhibiting cancer cell proliferation and angiogenesis. nih.govresearchgate.net The specific chemical structure, including the nature and position of substituents on the naphthalene and urea moieties, significantly influences the VEGFR-2 inhibitory activity. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| p-nitrophenyl-α-D-glucopyranoside |

| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide |

| 1,8-Naphthalimide |

| Naphthalene-substituted triazole spirodienone |

| 1,3,4-Oxadiazole-naphthalene hybrid |

Antimicrobial Efficacy

The antimicrobial potential of this compound and its derivatives has been a subject of scientific inquiry, revealing a range of activities against various microbial pathogens. researchgate.netekb.eg These compounds have demonstrated notable antibacterial and antifungal properties, which are often influenced by the specific chemical substitutions on their core structure. researchgate.netnih.gov

Antibacterial Spectrum against Gram-Positive and Gram-Negative Bacteria

Derivatives of this compound have shown promise as antibacterial agents. Naphthalene derivatives, in general, have been recognized for their efficacy against a wide array of human pathogens. researchgate.net Research on related structures has indicated activity against both Gram-positive and Gram-negative bacteria. ekb.egnih.gov For instance, studies on various plant extracts containing phenolic compounds, which share some structural similarities with the studied urea derivatives, have demonstrated significant antibacterial activity against Gram-positive bacteria. nih.govnih.gov The mechanism of action for some antimicrobial agents involves disrupting the bacterial cell membrane. nih.gov

While specific minimum inhibitory concentration (MIC) data for this compound against a wide range of bacteria is not extensively detailed in the provided results, the general class of naphthalene derivatives has been shown to be effective. For example, certain naphthylamine analogs exhibit broad-spectrum activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. ekb.eg Phenylaminonaphthoquinones have also shown potent activity against S. aureus with MIC values ranging from 3.2 to 5.7 μg/mL. nih.gov

Table 1: Representative Antibacterial Activity of Related Naphthalene Derivatives This table is illustrative and based on the activity of the broader class of naphthalene derivatives, as specific data for this compound was not available in the search results.

| Compound Class | Bacterial Strain | Activity (MIC/Result) |

|---|---|---|

| Naphthylamine analogs | Bacillus subtilis | Broad-spectrum activity |

| Naphthylamine analogs | Staphylococcus aureus | Broad-spectrum activity |

| Naphthylamine analogs | Escherichia coli | Broad-spectrum activity |

| Naphthylamine analogs | Pseudomonas aeruginosa | Broad-spectrum activity |

| Phenylaminonaphthoquinones | Staphylococcus aureus | MIC: 3.2 - 5.7 μg/mL |

Antifungal Activities against Fungal Strains

The antifungal properties of naphthalene derivatives are also well-documented. researchgate.netnih.gov These compounds have been investigated for their efficacy against various fungal strains, including those pathogenic to humans. researchgate.net For example, certain naphthalene derivatives have been tested against Candida albicans, C. krusei, and C. parapsilosis. researchgate.net The antifungal mechanism can involve the inhibition of critical cellular processes, such as biofilm formation. researchgate.net

Similar to the antibacterial data, specific MIC values for this compound were not available. However, the broader class of fungal naphthalenones has demonstrated a wide spectrum of bioactivities. nih.gov For instance, N-butylphthalimide, a related compound, was found to be potent against both fluconazole-sensitive and resistant Candida albicans and Candida parapsilosis, with a minimum inhibitory concentration (MIC) of 100 µg/ml. researchgate.net

Table 2: Representative Antifungal Activity of Related Compounds This table is illustrative and based on the activity of related compound classes, as specific data for this compound was not available in the search results.

| Compound Class | Fungal Strain | Activity (MIC/Result) |

|---|---|---|

| Naphthalene derivatives | Candida albicans | Investigated |

| Naphthalene derivatives | Candida krusei | Investigated |

| Naphthalene derivatives | Candida parapsilosis | Investigated |

| N-butylphthalimide | Candida albicans | MIC: 100 µg/ml |

| N-butylphthalimide | Candida parapsilosis | MIC: 100 µg/ml |

Antiviral Properties and Inhibition Mechanisms

Derivatives of this compound have emerged as a significant area of research in the development of antiviral agents, particularly as inhibitors of the Hepatitis C virus (HCV). nih.govnatap.org The primary mechanism of action for these compounds is the inhibition of the HCV NS5B polymerase, an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. nih.govnatap.orgnih.gov

These compounds act as non-nucleoside inhibitors (NNIs), binding to allosteric sites on the NS5B enzyme. natap.orgnih.gov This binding event induces a conformational change in the enzyme, which prevents it from functioning correctly during the initiation phase of RNA synthesis, thereby halting viral replication. nih.gov Research has identified several classes of NS5B inhibitors, including benzothiadiazine and naphthalene derivatives. ekb.egnih.gov The development of these inhibitors is a key strategy in creating effective treatments for HCV. taylorandfrancis.com While many naphthalene derivatives have shown promise, some, like naphthalimide derivatives, are also being explored for their antiviral capabilities. nih.gov

Other Biological Activities

CCR3 Antagonism and Potential Therapeutic Implications

Beyond their antimicrobial effects, certain urea derivatives, including those with a naphthalene scaffold, have been identified as potent antagonists of the C-C chemokine receptor 3 (CCR3). nih.govnih.govnih.gov CCR3 is a key receptor involved in inflammatory responses, particularly in allergic diseases like asthma, as it is highly expressed on eosinophils. nih.gov

Derivatives of N-arylalkylpiperidine urea have been synthesized and shown to have a strong binding affinity for the CCR3 receptor. nih.gov These compounds act as functional antagonists, inhibiting the effects of eotaxin, a natural ligand for CCR3, on eosinophils. nih.gov Optimization of these urea derivatives has led to the discovery of compounds with high potency, such as (R)-1-(1-((6-fluoronaphthalen-2-yl)methyl)pyrrolidin-3-yl)-3-(2-(2-hydroxyethoxy)phenyl)urea, which has an IC50 of 1.7 nM and is orally active. nih.gov This antagonism of CCR3 suggests a significant therapeutic potential for these compounds in treating eosinophil-mediated inflammatory conditions. nih.gov

Modulation of Calcium and Cytokinin Systems by Urea Derivatives

The biological activities of urea derivatives extend to the modulation of fundamental cellular signaling systems, including calcium signaling and cytokinin-like effects. nih.govnih.govnih.gov The antagonism of the CCR3 receptor by urea derivatives, for instance, involves the inhibition of calcium signaling pathways that are triggered by chemokines. nih.gov

In the realm of plant biology, certain phenylurea compounds are well-known for their cytokinin-like activity, promoting cell division and differentiation. nih.gov Compounds such as forchlorfenuron (B1673536) and thidiazuron (B128349) are used extensively in plant morphogenesis studies. nih.gov While some urea derivatives exhibit this cytokinin-like behavior, others have been specifically developed to enhance processes like adventitious root formation without showing activity in cytokinin bioassays. nih.gov The ability of these compounds to modulate plant development is often linked to their interaction with auxin-cytokinin crosstalk. nih.gov This demonstrates the diverse and complex ways in which urea-based chemical structures can interact with and influence biological systems.

Structure Activity Relationship Sar Studies and Molecular Design Strategies

Impact of Naphthalene (B1677914) Ring Substitutions on Bioactivity

The naphthalene moiety of diaryl urea (B33335) compounds often plays a critical role in anchoring the ligand within the binding site of a target protein. In many kinase inhibitors, such as the well-studied p38 MAP kinase inhibitor BIRB-796, the naphthyl group inserts deep into a hydrophobic pocket. mdpi.comresearchgate.net This interaction is crucial for high affinity and selectivity. mdpi.com

The bioactivity of naphthalene derivatives is influenced by several factors, including hydrophobicity and electronic properties. A quantitative structure-activity relationship (QSAR) study on various naphthalene derivatives demonstrated that biological response is significantly correlated with the hydrophobic substituent constant (π) and electronic parameters like hydrogen acceptance and resonance effects. nih.gov For 1-(Naphthalen-2-yl)-3-phenylurea, the unsubstituted naphthalene ring provides a large, lipophilic surface area that is optimal for binding within hydrophobic regions of a protein.

Modifications to the naphthalene ring can modulate this interaction:

Size and Shape: The size of the hydrophobic pocket dictates the optimal substitution. Introducing bulky substituents could lead to steric hindrance, thereby reducing binding affinity.

Electronic Effects: Adding electron-donating or electron-withdrawing groups can alter the electronic distribution of the ring system, potentially affecting interactions with the protein.

Metabolic Stability: The naphthalene ring is susceptible to oxidative metabolism. Strategic substitutions can block metabolically liable positions, thereby improving the pharmacokinetic profile of the compound. researchgate.net For instance, replacing the naphthalene with other hydrophobic scaffolds like benzyl (B1604629) or chromene moieties has been explored to enhance metabolic stability while maintaining the necessary size for the hydrophobic pocket. mdpi.com

In the context of antibiotic potentiators, naphthyl-substituted indole (B1671886) and pyrrole (B145914) derivatives have been shown to be effective inhibitors of bacterial enzymes, highlighting the versatility of the naphthalene scaffold in interacting with diverse biological targets. nih.gov

Role of Phenyl Ring Modifications in Pharmacological Efficacy

The second aromatic system, the phenyl ring, typically points towards the solvent-exposed region of the binding cleft and offers a versatile handle for chemical modification to fine-tune the compound's pharmacological properties. The urea functionality links this phenyl ring, and together they often form critical hydrogen bonds with the target protein. researchgate.net In kinase inhibitors, this part of the molecule frequently interacts with the ATP binding site. nih.govnih.gov

SAR studies on numerous diaryl urea series have established clear guidelines for phenyl ring modification:

Electron-Withdrawing vs. Electron-Donating Groups: In the development of anti-tumor agents, it has been observed that compounds with electron-donating groups on the terminal aryl ring are often more efficient than those with electron-withdrawing groups. nih.gov Conversely, for some kinase inhibitors, electron-withdrawing groups on the aryl urea can increase inhibitory activity. nih.gov

Positional Isomerism: The position of substituents is critical. For instance, in a series of phenylurea derivatives, the introduction of a chlorine or bromine atom at the ortho position was found to induce an intramolecular hydrogen bond, which significantly influences the dihedral angle between the urea and the aromatic ring. nih.gov

Introduction of Additional Moieties: The phenyl ring can be further functionalized to achieve additional interactions. For example, in the development of p38 inhibitors, a morpholinoethoxy group was attached to the phenyl ring, which then occupied the ribose pocket of the ATP binding site, significantly enhancing potency.

The following table presents SAR data for a series of diaryl urea p38α inhibitors, illustrating the impact of substitutions on the phenyl ring.

| Compound | R1 (Phenyl Ring Substituent) | p38α IC50 (nM) | Reference |

|---|---|---|---|

| Analog 1 | -H | 120 | nih.gov |

| Analog 2 | 4-CH3 | 58 | nih.gov |

| Analog 3 | 4-F | 45 | nih.gov |

| Analog 4 | 4-Cl | 32 | nih.gov |

| Analog 5 | 4-NO2 | >1000 | nih.gov |

| Analog 6 | 3-Cl, 4-CH3 | 9.4 | nih.gov |

This table is based on data for analogous diaryl urea compounds and is intended to be illustrative of the principles discussed.

Influence of Urea Linker Modifications on Ligand-Target Interactions

The urea linker is a cornerstone of the diaryl urea pharmacophore, primarily due to its ability to act as both a hydrogen bond donor (via the N-H groups) and an acceptor (via the carbonyl oxygen). researchgate.netnih.gov These interactions are fundamental for molecular recognition and stabilizing the ligand-receptor complex. nih.gov In many kinase inhibitors, the urea moiety forms a bidentate hydrogen bond with a conserved glutamic acid residue in the protein backbone and another hydrogen bond with an aspartic acid residue in the DFG motif. researchgate.netcolumbia.edu

Modifications to this linker can have profound effects:

N-Alkylation: Introducing a substituent, such as a methyl group, on one of the urea nitrogens disrupts the planarity of the system and eliminates a hydrogen bond donor. mdpi.com This can be used to modulate solubility and activity, as seen in N-methyl-N-1-naphthyl urea, which acts as a disruptor of cytokine signaling. mdpi.com

Thiourea (B124793) Analogs: Replacing the urea's carbonyl oxygen with a sulfur atom to form a thiourea can alter the molecule's conformational preferences and electronic properties. While diaryl ureas overwhelmingly prefer an anti-anti conformation, diaryl thioureas often adopt a mix of anti-anti and anti-syn conformers due to steric clashes with the larger sulfur atom. This conformational shift can significantly impact biological activity.

Linker Length and Rigidity: Shortening or constraining the linker has been explored as a strategy to better match the geometry of the active site. nih.gov

Design Principles for Enhanced Potency and Selectivity

Building upon the fundamental SAR, several advanced molecular design strategies are employed to optimize the properties of diaryl urea-based compounds.

Scaffold hopping is a powerful strategy in drug design to discover novel core structures that retain the desired biological activity but may possess improved properties, such as enhanced potency or better pharmacokinetics. nih.gov For diaryl ureas, this could involve replacing one of the aryl rings or the central urea core itself. For example, the naphthalene ring could be replaced by other aromatic systems like quinoline (B57606) or benzoxazole (B165842) to alter properties while maintaining hydrophobic interactions. nih.gov

Bioisosteric replacement of the urea moiety is another key strategy. The goal is to find a functional group that mimics the hydrogen bonding capabilities and geometry of the urea. Recently, α-fluoroenamides have been investigated as potential bioisosteres for N-sulfonyl-substituted ureas, as theoretical calculations showed they possess similar geometric and electronic properties. nih.gov

The introduction of heterocyclic rings is a common and highly effective strategy in drug design. researchgate.net In the context of diaryl ureas, heterocycles are often incorporated into the terminal aryl portion of the molecule or used to replace it entirely. This can serve several purposes:

Improve Potency and Selectivity: Heterocycles can form additional hydrogen bonds or other favorable interactions with the target protein. For example, replacing a phenyl ring with a pyrimidine (B1678525) ring was a key step in developing potent diaryl pyrazole (B372694) inhibitors of p38α kinase. researchgate.net

Enhance Physicochemical Properties: Heterocycles can improve properties like solubility and metabolic stability.

Vector for Further Substitution: They provide new points for chemical modification to further explore the SAR.

In the development of kinase inhibitors, a wide array of heterocyclic rings, including pyrazole, pyridine (B92270), quinoline, and benzimidazole, have been successfully incorporated into diaryl urea structures to yield highly potent compounds. nih.govcolumbia.edunih.gov

The three-dimensional shape (conformation) of a drug molecule is critical for its interaction with a biological target. Diaryl ureas are relatively planar molecules and have a strong preference for an anti-anti conformation, where both aryl rings are positioned on opposite sides of the urea carbonyl group. This planarity and defined conformation can be advantageous for fitting into specific binding sites.

Computational and experimental studies have shown that this conformational preference is robust, although modifications can influence it. columbia.edu For example, introducing bulky ortho-substituents on the aryl rings can force them out of planarity. The inherent rigidity of the diaryl urea scaffold is a key aspect of its utility as a pharmacophore. Locking the molecule into a bioactive conformation can reduce the entropic penalty upon binding, leading to higher affinity. Strategies to further rigidify the structure, such as linking the two aryl rings, have been employed to enhance binding affinity.

Mechanistic Insights into Biological Actions

Molecular Docking and Computational Simulations of Ligand-Receptor Interactions

No specific molecular docking or computational simulation studies for 1-(naphthalen-2-yl)-3-phenylurea with enzymes such as α-glucosidase or VEGFR-2 were identified in the available research. Such studies are crucial for predicting the binding affinity and orientation of a ligand within a protein's active site.

Due to the absence of molecular docking studies for this compound, there is no available analysis of its potential binding site within target enzymes like α-glucosidase or VEGFR-2.

Without binding site analysis and molecular docking simulations, the key amino acid residues that could participate in hydrogen bonding or hydrophobic interactions with this compound have not been identified.

Kinetic Studies of Enzyme Inhibition

Detailed kinetic studies to characterize the enzyme inhibition properties of this compound are not described in the reviewed scientific literature. These studies are essential for quantifying the potency and mechanism of an inhibitor.

There are no reported inhibition constants (Ki) for this compound against specific enzyme targets in the available literature. The Ki value is a critical measure of an inhibitor's potency.

As no kinetic studies have been published, the type of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) for this compound remains undetermined.

Cellular Pathway Modulation

Information regarding the modulation of specific cellular pathways by this compound is not available in the public research domain. Investigating these effects would be necessary to understand the compound's broader biological impact at a cellular level.

Analysis of Apoptosis Pathways (e.g., Flow Cytometry)

Detailed studies utilizing flow cytometry to specifically analyze the apoptotic pathways induced by this compound are not extensively documented in publicly available scientific literature. However, this methodology is a standard and powerful tool for investigating programmed cell death.

In a broader context, related compounds such as 1,3-diphenylurea (B7728601) derivatives have been studied for their apoptotic effects. For instance, a study on aryl pyridine (B92270) derivatives appended with a 1,3-diphenylurea moiety demonstrated the use of flow cytometric analysis with Annexin V/PI staining to quantify apoptotic cell death in cancer cell lines. nih.gov In that case, the compound showed a significant increase in both early and late apoptosis compared to untreated cells. nih.gov This type of analysis allows researchers to differentiate between viable, apoptotic, and necrotic cells, providing quantitative data on the mode of cell death induced by a compound.

A typical flow cytometry analysis for apoptosis would involve:

Cell Treatment: Exposing a relevant cell line to varying concentrations of the compound.

Staining: Using fluorescent dyes like Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, and propidium (B1200493) iodide (PI), which enters cells with compromised membranes, indicating late apoptosis or necrosis.

Data Acquisition and Analysis: Measuring the fluorescence of individual cells to determine the percentage of cells in each quadrant of a dot plot, representing different stages of cell death.

While this provides a framework, specific data for this compound awaits further focused research.

Investigation of Signaling Pathway Inhibition (e.g., PI3K/Akt Pathway)

The direct inhibitory effect of this compound on the PI3K/Akt signaling pathway has not been specifically detailed in available research. The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. nih.gov Its dysregulation is a hallmark of many diseases, including cancer, making it a frequent target for therapeutic intervention. nih.govnih.gov

The investigation of a compound's effect on this pathway typically involves a series of molecular biology techniques:

Western Blotting: This is the most common method to assess the phosphorylation status of key proteins in the pathway. A decrease in the phosphorylation of Akt (at Ser473 or Thr308) and its downstream targets (like mTOR, GSK-3β, or FOXO transcription factors) in the presence of the compound would suggest an inhibitory effect.

Kinase Assays: In vitro assays can be performed to determine if the compound directly inhibits the enzymatic activity of PI3K or Akt.

Gene Expression Analysis: Techniques like RT-qPCR or microarray analysis can be used to measure changes in the expression of genes regulated by the PI3K/Akt pathway.

The activation of the PI3K/Akt pathway is often initiated by the binding of growth factors to receptor tyrosine kinases (RTKs). nih.govnih.gov Inhibition of this pathway can lead to the suppression of cell survival signals and the induction of apoptosis. nih.gov Given that many urea-based compounds are designed as kinase inhibitors, investigating the interaction of this compound with the PI3K/Akt pathway would be a logical step in elucidating its mechanism of action.

Spectroscopic Techniques for Ligand-Target Characterization

Spectroscopic techniques are indispensable for characterizing the interaction between a small molecule (ligand) like this compound and its biological target, which is often a protein or nucleic acid. These methods can provide information on binding affinity, conformational changes, and the nature of the interaction.

Commonly employed spectroscopic techniques include:

Fluorescence Spectroscopy: This technique can be used to monitor changes in the intrinsic fluorescence of a target protein (e.g., from tryptophan or tyrosine residues) upon ligand binding. Quenching or enhancement of the fluorescence signal can be used to calculate binding constants (Ka) and the number of binding sites.

UV-Visible (UV-Vis) Spectroscopy: Changes in the UV-Vis absorption spectrum of the ligand or the target upon complex formation can indicate an interaction. This is particularly useful if the ligand has a distinct chromophore.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the secondary and tertiary structure of proteins. Ligand binding can induce conformational changes in the protein, which can be detected as changes in the CD spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed atomic-level information about the structure and dynamics of the ligand-target complex. Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify which parts of the ligand are in close contact with the protein.

Isothermal Titration Calorimetry (ITC): Although not a spectroscopic technique, ITC is often used in conjunction with them. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

The application of these techniques would be crucial in identifying the direct molecular target of this compound and understanding the forces that drive the binding event.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structural integrity and purity of 1-(Naphthalen-2-yl)-3-phenylurea?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the aromatic proton environments and urea linkage. Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) stretch (~1650 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity and detects impurities such as unreacted naphthalene derivatives or phenylurea by-products .

Q. How can researchers design preliminary biological assays to evaluate the antimicrobial potential of this compound?

- Methodological Answer : Use standardized microbiological assays (e.g., broth microdilution or disc diffusion) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include positive controls (e.g., ampicillin) and solvent controls. Minimum Inhibitory Concentration (MIC) values should be determined in triplicate to ensure reproducibility. Cell viability assays (e.g., MTT) can assess cytotoxicity in mammalian cell lines .

Q. What are the key steps in synthesizing this compound, and how can reaction efficiency be monitored?

- Methodological Answer : Synthesis typically involves coupling naphthalen-2-amine with phenyl isocyanate under anhydrous conditions. Monitor reaction progress via Thin-Layer Chromatography (TLC) using silica gel plates and UV visualization. Isolate the product via recrystallization (e.g., ethanol/water). Yield optimization may require adjusting stoichiometry, temperature (40–60°C), and catalyst (e.g., triethylamine) .

Advanced Research Questions

Q. How can factorial design be employed to optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Use a 2³ factorial design to test variables: temperature (X₁), catalyst concentration (X₂), and reaction time (X₃). Response Surface Methodology (RSM) identifies interactions between factors. For example, higher temperatures (60°C) may reduce reaction time but increase by-products. Analyze outcomes via ANOVA to determine significant parameters .

Q. What strategies address contradictory toxicological data in studies of naphthalene derivatives like this compound?

- Methodological Answer : Reconcile discrepancies by evaluating study design:

- Dose-Response : Non-monotonic effects may arise at low vs. high doses.

- Exposure Routes : Compare inhalation, oral, and dermal administration outcomes (see Table B-1 from ).

- Model Systems : Differences in in vitro (cell lines) vs. in vivo (rodent) results may reflect metabolic variations. Conduct pharmacokinetic studies to assess bioavailability .

Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinases)?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with active sites. Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Molecular Dynamics (MD) simulations (100 ns) assess stability of ligand-protein complexes. Compare results with known urea-based inhibitors (e.g., sorafenib) .

Q. What experimental frameworks are recommended for studying the environmental fate of this compound?

- Methodological Answer : Conduct photodegradation studies under UV light (λ = 254 nm) to simulate sunlight exposure. Use High-Resolution Mass Spectrometry (HRMS) to identify breakdown products. Assess biodegradation via OECD 301F (ready biodegradability) tests with activated sludge. Include controls for abiotic degradation (e.g., sterile conditions) .

Tables for Methodological Reference

Table 1 : Key Parameters for Toxicological Study Design (Adapted from )

| Parameter | Options |

|---|---|

| Exposure Route | Inhalation, Oral, Dermal, Parenteral |

| Health Outcomes | Hepatic/Renal Effects, Genotoxicity |

| Model Systems | Human cell lines, Rodent models |

Table 2 : Factorial Design Variables for Synthesis Optimization

| Factor | Levels |

|---|---|

| Temperature (°C) | 40, 50, 60 |

| Catalyst (mol%) | 5, 10, 15 |

| Reaction Time (h) | 6, 12, 24 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.